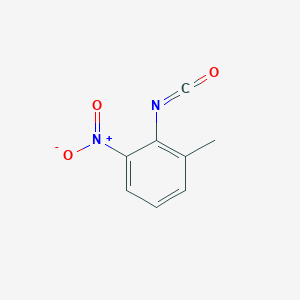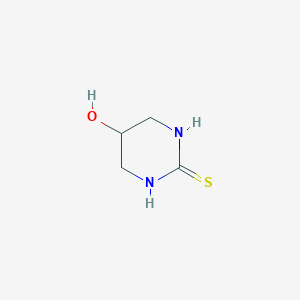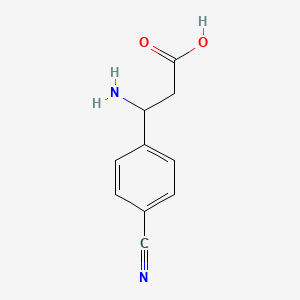
2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as t-butylmethylpyrazolone (TBMPD), is an organic compound with a molecular formula of C7H12N2O. It is a colorless solid that is insoluble in water and soluble in organic solvents. TBMPD is a versatile compound that has a variety of applications in chemical synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis Techniques
2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is involved in various synthesis techniques. For example, a study by Becerra, Rojas, and Castillo (2021) demonstrated an efficient one-pot two-step synthesis of a related pyrazole derivative (Becerra, Rojas, & Castillo, 2021). Another study showcased the synthesis of novel 1,2,5-trisubstituted benzimidazoles, potentially useful as antitumor agents, using a similar pyrazole structure (Abonía et al., 2011).
Chemical Properties and Applications
Research on this compound has also focused on its chemical properties and potential applications. Iminov et al. (2015) described the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale, indicating potential industrial applications of such compounds (Iminov et al., 2015). In 2012, Theuergarten et al. explored the use of a bifunctional frustrated pyrazolylborane Lewis pair for small molecule fixation, showing the versatility of pyrazole derivatives in chemical reactions (Theuergarten et al., 2012).
Structural Studies and Characterization
Structural characterization of pyrazole derivatives, including compounds similar to this compound, has been an area of significant research. Wang et al. (2013) presented the preparation and structure confirmation of new 1H-pyrazole derivatives, highlighting the importance of these compounds in the field of structural chemistry (Wang et al., 2013).
Catalysis and Reaction Studies
Grotjahn et al. (2002) reported on syntheses of pyrazoles with various functionalized substituents, potentially useful in catalysis and reaction studies (Grotjahn et al., 2002). Additionally, Martins et al. (2012) conducted a comparative study on the regioselectivity and reaction media for the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, further contributing to the knowledge in this area (Martins et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-tert-butyl-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-5-7(11)10(9-6)8(2,3)4/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHVYIKYDXQZGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384086 |
Source


|
| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132214-71-2 |
Source


|
| Record name | 2-tert-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)
![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

